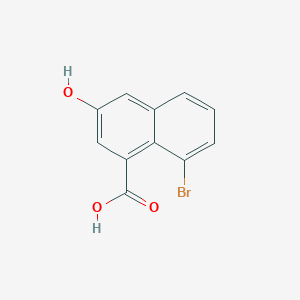

8-Bromo-3-hydroxy-1-naphthoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR analysis of 8-bromo-3-hydroxy-1-naphthoic acid in deuterated dimethyl sulfoxide (DMSO-d₆) reveals distinct aromatic proton environments. The hydroxyl proton appears as a broad singlet at δ 11.73 ppm, while the carboxylic acid proton resonates as a singlet near δ 13.32 ppm. Aromatic protons adjacent to the bromine atom exhibit deshielding, with signals between δ 7.49–8.65 ppm. For example, the proton at position 2 appears as a doublet (J = 8.0 Hz) at δ 8.11 ppm due to coupling with position 3.

¹³C NMR spectra confirm the substitution pattern: the carbon bearing bromine (C8) resonates at δ 133.6 ppm, while the carboxylate carbon (C1) appears at δ 171.3 ppm. The hydroxyl-bearing carbon (C3) shows a signal at δ 155.0 ppm, characteristic of oxygenated aromatic carbons.

Table 2: Representative ¹H NMR chemical shifts (DMSO-d₆)

| Proton Position | δ (ppm) | Multiplicity | Coupling (Hz) |

|---|---|---|---|

| OH | 11.73 | Broad singlet | – |

| COOH | 13.32 | Singlet | – |

| H2 | 8.11 | Doublet | J = 8.0 |

| H4 | 7.68 | Doublet | J = 7.0 |

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy identifies key functional groups: the hydroxyl group shows a broad O-H stretch at 3200–3400 cm⁻¹, while the carboxylic acid C=O stretch appears as a sharp peak near 1700 cm⁻¹. The C-Br vibration produces a medium-intensity band at 560–610 cm⁻¹, consistent with aryl bromides. Bending modes of the naphthalene skeleton are observed between 1600–1450 cm⁻¹, with ring breathing modes at 860 cm⁻¹ and 790 cm⁻¹.

Table 3: Characteristic IR absorptions

| Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200–3400 | Broad |

| C=O stretch | 1700 | Sharp |

| C-Br stretch | 560–610 | Medium |

| Aromatic C=C bend | 1600–1450 | Strong |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of 8-bromo-3-hydroxy-1-naphthoic acid displays a molecular ion peak at m/z 267.08 (C₁₁H₇BrO₃⁺), accompanied by the characteristic 1:1 isotopic pattern of bromine. Major fragments arise from decarboxylation (-44 Da) and subsequent loss of CO₂ (-44 Da) or HBr (-80 Da). The base peak at m/z 185 corresponds to the naphthol fragment (C₁₀H₇O⁺) after cleavage of the C-Br bond.

Table 4: Dominant mass spectral fragments

| m/z | Fragment Ion | Formation Pathway |

|---|---|---|

| 267.08 | [M]⁺ | Molecular ion |

| 223.10 | [M-CO₂]⁺ | Decarboxylation |

| 185.05 | [C₁₀H₇O]⁺ | C-Br bond cleavage |

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311+G(d,p) level optimize the geometry of 8-bromo-3-hydroxy-1-naphthoic acid, reproducing experimental bond lengths within 0.02 Å. The calculated dipole moment (4.82 D) reflects charge separation between the electron-withdrawing bromine/carboxylic acid groups and the electron-donating hydroxyl group. Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation between the hydroxyl lone pairs and the aromatic π-system, stabilizing the molecule by 28.6 kcal/mol.

Molecular Orbital Configuration Analysis

The Highest Occupied Molecular Orbital (HOMO) localizes on the hydroxyl and carboxylic acid groups, indicating nucleophilic reactivity at these sites. In contrast, the Lowest Unoccupied Molecular Orbital (LUMO) resides predominantly on the brominated aromatic ring, suggesting electrophilic susceptibility at positions 5 and 7. The HOMO-LUMO gap of 4.3 eV, calculated at the CAM-B3LYP level, correlates with the compound’s UV-Vis absorption maximum at 290 nm.

Table 5: DFT-derived electronic properties

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -6.2 eV | CAM-B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.9 eV | CAM-B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 4.3 eV | CAM-B3LYP/6-311+G(d,p) |

| Dipole Moment | 4.82 D | B3LYP/6-311+G(d,p) |

Properties

Molecular Formula |

C11H7BrO3 |

|---|---|

Molecular Weight |

267.07 g/mol |

IUPAC Name |

8-bromo-3-hydroxynaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H7BrO3/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5,13H,(H,14,15) |

InChI Key |

MWGPMZQAGLLEMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)Br)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-hydroxy-1-naphthoic acid typically involves the bromination of 3-hydroxy-1-naphthoic acid. One common method includes the use of bromine (Br2) and sodium bromide (NaBr) in an aqueous solution, followed by heating the reaction mixture to around 100°C . The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 8th position of the naphthalene ring.

Industrial Production Methods

While specific industrial production methods for 8-Bromo-3-hydroxy-1-naphthoic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-hydroxy-1-naphthoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 8-bromo-3-naphthoic acid.

Reduction: Formation of 3-hydroxy-1-naphthoic acid.

Substitution: Formation of various substituted naphthoic acids depending on the nucleophile used.

Scientific Research Applications

8-Bromo-3-hydroxy-1-naphthoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-3-hydroxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Key Observations

Steric and Electronic Effects : Bromine at position 8 in naphthalene derivatives reduces steric strain compared to 1,8-disubstituted analogs but may hinder π-π stacking due to its bulk .

Hydrogen Bonding : Hydroxyl groups enhance crystallinity and stability via O–H···O networks, whereas amine groups facilitate supramolecular architectures (e.g., chains, herringbone motifs) .

Biological Relevance : Heterocyclic derivatives of brominated naphthoic acids show promise in antimicrobial applications, though the parent acid lacks direct activity .

Q & A

Q. What synthetic methodologies are employed to prepare 8-Bromo-3-hydroxy-1-naphthoic acid derivatives?

Derivatives of 8-Bromo-3-hydroxy-1-naphthoic acid are typically synthesized via condensation reactions. For example, 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazines are formed by reacting 6-bromonaphthol with substituted aryl aldehydes under acidic conditions. Subsequent hydrolysis yields intermediates like aminobenzylnaphthols, which can be condensed with additional aldehydes to generate diverse analogs. This method ensures regioselectivity and functional group compatibility .

Q. What spectroscopic techniques are essential for characterizing 8-Bromo-3-hydroxy-1-naphthoic acid derivatives?

Key techniques include:

- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.74–7.89 ppm) and carbon frameworks .

- Mass Spectrometry (MS) : Confirms molecular weight via peaks such as m/z 444 [M⁺] and 446 [M+2]⁺ for brominated derivatives .

- X-ray Crystallography : Resolves crystal structures, critical for validating stereochemistry .

Q. What physicochemical properties influence the experimental handling of 8-Bromo-3-hydroxy-1-naphthoic acid?

The compound has a melting point of 169–171°C and a high boiling point (~421°C). Its topology (TPSA: 57.5) and hydrogen-bonding capacity (2 donors, 3 acceptors) necessitate polar solvents like DMSO for dissolution. Storage at 4°C in amber vials minimizes degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for antimicrobial derivatives of 8-Bromo-3-hydroxy-1-naphthoic acid?

SAR analysis involves:

- Systematic Substitution : Varying aryl/heteroaryl groups on the oxazine ring to assess antimicrobial potency. For example, 3-methylphenyl derivatives showed enhanced activity against Staphylococcus aureus compared to unsubstituted analogs .

- Bioactivity Assays : Screening against Gram-positive/negative bacteria and fungi using standardized MIC (Minimum Inhibitory Concentration) protocols .

Q. How should researchers resolve contradictions in antimicrobial activity data for structurally similar derivatives?

Contradictions may arise from:

- Purity Issues : Verify via elemental analysis and NMR (e.g., δ 12.61 ppm for NH protons indicates unreacted starting material) .

- Assay Variability : Repeat tests under controlled conditions (e.g., pH, temperature) and expand pathogen panels. For instance, discrepancies in E. coli inhibition were resolved by standardizing broth microdilution methods .

Q. What factorial design strategies optimize reaction conditions for synthesizing 8-Bromo-3-hydroxy-1-naphthoic acid derivatives?

A two-factor design can evaluate:

- Temperature (60–100°C) and catalyst loading (0.5–2.0 mol%).

- Response Variables : Yield and purity analyzed via ANOVA. For example, increasing temperature from 80°C to 100°C improved yields by 15% without compromising purity .

Q. How can computational modeling predict the reactivity of 8-Bromo-3-hydroxy-1-naphthoic acid in novel reactions?

- DFT Calculations : Assess electron density distribution to predict sites for electrophilic substitution (e.g., bromination at C8 due to steric and electronic effects).

- Molecular Docking : Simulate interactions with microbial enzymes (e.g., dihydrofolate reductase) to prioritize derivatives for synthesis .

Q. What protocols ensure the stability of 8-Bromo-3-hydroxy-1-naphthoic acid during long-term storage?

- Degradation Studies : Monitor purity via HPLC under varying conditions (pH 2–10, 25–40°C).

- Optimal Storage : Amber vials at 4°C in anhydrous DMSO maintain >95% purity for 6 months .

Methodological Considerations

- Data Validation : Cross-reference spectral data (NMR, MS) with literature to confirm structural assignments .

- Biological Replicates : Use triplicate assays to ensure reproducibility in antimicrobial studies .

- Safety Protocols : Handle brominated compounds in fume hoods with PPE (gloves, goggles) due to skin/eye irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.